molecular formula C12H11Cl2NO2 B2508432 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone CAS No. 2034559-01-6

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone

Cat. No. B2508432
CAS RN: 2034559-01-6
M. Wt: 272.13
InChI Key: RKJLJTRKJNJRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone" is a structurally complex molecule that is part of a broader class of azabicyclic compounds. These compounds are of significant interest in the field of drug discovery due to their potential biological activity and their use as building blocks for more complex chemical entities.

Synthesis Analysis

The synthesis of azabicyclic compounds can be achieved through various methods. For instance, the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, which is a related structure, has been developed using an electrophilic addition-rearrangement route that suppresses unwanted oxygen neighboring group participation . Additionally, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes has been reported, which provides advanced building blocks for drug discovery and the synthesis of conformationally restricted analogues of proline . Moreover, the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems has been achieved through an intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates .

Molecular Structure Analysis

The molecular structure of azabicyclic compounds can be quite diverse. For example, a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane was synthesized from sugar nitrone and analyzed for its conformational variety. The structure was determined using NMR and X-ray analyses, and DFT calculations were performed to understand the stability of the observed conformations . This highlights the complexity and the importance of detailed structural analysis in understanding these molecules.

Chemical Reactions Analysis

Azabicyclic compounds can undergo various chemical reactions. An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has been described, which provides access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes . Additionally, photoinduced molecular transformations have been studied, such as the photolysis of oximes of bicyclo[2.2.1]heptanones, leading to the formation of isomeric lactams and alkenoic acid amides . These reactions demonstrate the reactivity and potential for diversification of azabicyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure. The synthesis of 2-azabicyclo[2.1.1]hexanes, which share a similar skeleton to the compound of interest, has been achieved by imination and subsequent reductive cyclization . These methods and the resulting compounds' properties are essential for their application in drug discovery and other fields.

Scientific Research Applications

Synthetic Routes and Chemical Transformations

Research has highlighted innovative synthetic methods and chemical transformations involving bicyclic structures related to "2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone." For instance, a versatile synthetic approach has been developed for C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, showcasing the framework's potential for generating backbone-constrained analogues of clinically relevant compounds such as GABA analogues, baclofen, and pregabalin (Garsi, Solène, Deis, Ma, Hocine, & Hanessian, 2022). This highlights the compound's versatility as a scaffold for functional diversity in medicinal chemistry.

Advanced Building Blocks for Drug Discovery

The compound and its derivatives serve as advanced building blocks in drug discovery, enabling the synthesis of novel and conformationally restricted molecules. For example, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes has been explored, offering a route to advanced building blocks such as 2,3-ethanoproline, a conformationally restricted analogue of proline, which is significant for drug design (Druzhenko, Skalenko, Samoilenko, Denisenko, Zozulya, Borysko, Sokolenko, Tarasov, & Mykhailiuk, 2018).

Photoreactions and Molecular Transformations

Photolysis studies involving oximes of related bicyclic ketones have demonstrated the feasibility of generating isomeric lactams and alkenoic acid amides through photoinduced molecular transformations (Suginome, Furukawa, & Orito, 1991). These findings contribute to the understanding of photochemical reactions involving bicyclic compounds and open up new pathways for synthesizing bioactive molecules.

properties

IUPAC Name

(2,3-dichlorophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO2/c13-10-3-1-2-9(11(10)14)12(16)15-5-8-4-7(15)6-17-8/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJLJTRKJNJRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.